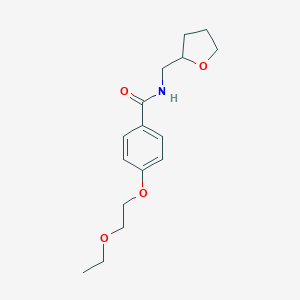![molecular formula C18H19N3O2 B268671 N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide](/img/structure/B268671.png)
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide, also known as PPNI, is a chemical compound that belongs to the class of nicotinamide derivatives. PPNI has attracted the attention of researchers due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
科学的研究の応用
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been shown to exhibit potent anti-inflammatory and analgesic properties. In biochemistry, N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been used as a tool to study the mechanisms of various enzymes and proteins. In pharmacology, N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
作用機序
The mechanism of action of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide is complex and not fully understood. N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been shown to interact with various enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide can inhibit the activity of COX-2 and HDACs, leading to decreased inflammation and increased apoptosis in cancer cells. In vivo studies have shown that N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has several advantages for lab experiments, including its potency and selectivity for various enzymes and proteins. N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide. One potential direction is the development of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide derivatives with improved solubility and toxicity profiles. Another direction is the study of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide in combination with other drugs for the treatment of various diseases. Additionally, the study of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide in animal models of various diseases could provide valuable insights into its potential clinical applications.
Conclusion:
In conclusion, N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide is a promising chemical compound with potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide have been discussed in this paper. Further studies on N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide could lead to the development of new drugs for the treatment of various diseases.
合成法
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide can be synthesized using various methods, including the reaction of nicotinic acid with piperidine and isobutyl chloroformate. Another method involves the reaction of 3-aminobenzophenone with nicotinoyl chloride and piperidine. The synthesis of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide is a complex process that requires careful attention to detail and precise reaction conditions.
特性
製品名 |
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC名 |
N-[3-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c22-17(15-7-5-9-19-13-15)20-16-8-4-6-14(12-16)18(23)21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11H2,(H,20,22) |
InChIキー |
XDOCLGXUSZFJJX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)
![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)

![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)
